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Abstract

The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the
insulin-like growth factor 2 receptor (IGF2R), is a multifunctional type | transmembrane
glycoprotein critical for lysosomal enzyme trafficking and modulation of extracellular signaling
pathways. Its primary role involves the transport of newly synthesized mannose 6-phosphate
(M6P)-tagged acid hydrolases from the trans-Golgi network (TGN) to the lysosomes, a crucial
process for cellular homeostasis.[1][2] Beyond this canonical function, the CI-M6PR
participates in the clearance of various extracellular ligands, including the potent mitogen
insulin-like growth factor Il (IGF-II), and is implicated in the activation of latent transforming
growth factor-beta (TGF-3) and the regulation of the urokinase-type plasminogen activator
receptor (UPAR) system.[1][3] Given its pivotal roles in cellular function and its association with
various pathologies, including lysosomal storage diseases and cancer, the CI-M6PR
represents a significant target for therapeutic intervention and drug delivery. This technical
guide provides an in-depth overview of the CI-M6PR's core functions, supported by quantitative
data, detailed experimental protocols, and visual representations of its key signaling pathways.

Core Functions and Mechanisms

The CI-M6PR is a large, ~300 kDa glycoprotein characterized by a large extracytoplasmic
domain composed of 15 homologous repeats, a single transmembrane domain, and a short

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3434970?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2793280/
https://en.wikipedia.org/wiki/Mannose_6-phosphate_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC2793280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC424385/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cytoplasmic tail.[1][2] This intricate structure enables its diverse binding capabilities and
intracellular trafficking.

Lysosomal Enzyme Trafficking

The most well-established function of the CI-M6PR is the transport of M6P-containing
lysosomal enzymes. In the TGN, newly synthesized lysosomal hydrolases are tagged with M6P
residues.[4] The CI-M6PR recognizes and binds these M6P moieties via specific binding sites
located within its extracytoplasmic domains 3, 5, and 9.[2][4] This binding is optimal at the
slightly acidic pH of the TGN (pH ~6.5-6.7). The receptor-ligand complexes are then packaged
into clathrin-coated vesicles and transported to late endosomes. The acidic environment of the
late endosomes (pH ~5.0-5.5) facilitates the dissociation of the M6P-tagged enzymes from the
receptor. The enzymes are subsequently delivered to lysosomes, while the unoccupied CI-
M6PR is recycled back to the TGN for another round of transport.[2] A portion of CI-M6PR is
also present on the cell surface (10-20%), where it can internalize extracellular M6P-ligands.[2]

IGF-Il Clearance

The CI-M6PR is identical to the IGF-1I receptor and plays a crucial role in regulating the
bioavailability of IGF-II, a potent fetal growth factor. The binding site for IGF-II is located in
domain 11 of the receptor's extracytoplasmic region.[2] Upon binding IGF-II at the cell surface,
the receptor-ligand complex is rapidly internalized and targeted to the lysosome for degradation
of IGF-11.[2] This process acts as a clearance mechanism, thereby limiting the mitogenic
signaling of IGF-II through the IGF-I receptor.

Modulation of Extracellular Signaling

The CI-M6PR is also involved in the activation and regulation of key extracellular signaling
molecules.

o TGF-3 Activation: The CI-M6PR participates in the activation of latent TGF-3. The latent
TGF-3 complex, which includes the mature TGF-[3 dimer, its pro-peptide (latency-associated
peptide or LAP), and the latent TGF-3 binding protein (LTBP), can bind to the CI-M6PR. This
interaction is thought to bring the latent complex into proximity with proteases, such as
plasmin, which can cleave the LAP and release the active TGF-£.[5][6]
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e UPAR and Plasminogen Activation: The CI-M6PR interacts with the urokinase-type
plasminogen activator receptor (UPAR) and plasminogen.[3] The binding site for uPAR and
plasminogen is located in the N-terminal region of the CI-M6PR.[3] This interaction is
believed to play a role in regulating cell surface proteolysis by modulating the activation of
plasminogen to plasmin, a broad-spectrum protease involved in extracellular matrix
degradation and cell migration.[7]

Quantitative Data

This section summarizes key quantitative parameters related to the CI-M6PR's function,
providing a valuable resource for researchers.

Table 1: Binding Affinities (Kd) of CI-M6PR for Various
Ligands

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC424385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC424385/
https://www.ncbi.nlm.nih.gov/books/NBK6146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

. Receptor/Dom
Ligand . Kd Cell/lSystem Reference
ain
M6P-containing
Ligands
Mannose 6- ) )
Bovine CI-M6PR  ~7 uM In vitro [8]
Phosphate
) Soluble Bovine Surface Plasmon
B-Glucuronidase 40 nM [4]
CI-M6PR Resonance
) Human CD- Surface Plasmon
B-Glucuronidase 1.5+0.2nM [9]
M6PR Resonance
Cathepsin D CI-M6PR Preferred Ligand  Mammalian Cells  [10]
Arylsulfatase B Not specified Not specified Not specified
Other Ligands
Soluble Bovine Surface Plasmon
IGF-II 1nM [4]
CI-M6PR Resonance
) Soluble Bovine Surface Plasmon
Plasminogen 30 nM [4]
CI-M6PR Resonance
Purified CI- .
uPAR Low UM range In vitro [11]
M6PR

Table 2: Trafficking Kinetics of CI-M6PR
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Parameter Value Cell Type Reference

Half-life of the

~27 hours Hela cells [12]
receptor
Half-life of the
receptor (retromer ~7 hours Hela cells [12]
depleted)
Endocytosis half-time ~2.5 minutes CHO cells [13]
Recycling half-time ~5-6 minutes CHO cells [13]
Residence time in .

< 15 minutes HEp-2 cells [5]
MVBs
Full recycling circuit
time (Endosome to > 1 hour Not specified [5]

TGN)

ble 3: ion of CLLMGPR i : el Li

Cell Line Cancer Type Expression Level Reference

HelLa Cervical Cancer Expressed [14]

MCF-7 Breast Cancer Over-expresses [1]

A-549 Lung Carcinoma Expressed [15]
Hepatocellular

HepG2 ) Expressed [1][14]
Carcinoma

PC12 Pheochromocytoma Expressed [16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving the CI-M6PR is crucial for a
comprehensive understanding. The following diagrams, generated using the DOT language,
illustrate key pathways and workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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